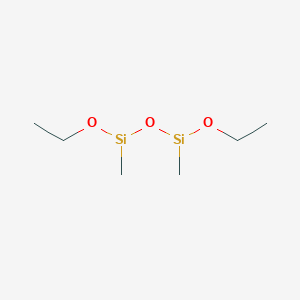![molecular formula C12H11NO4 B14207535 N-[(3S)-2,6-dioxooxan-3-yl]benzamide CAS No. 630393-88-3](/img/structure/B14207535.png)
N-[(3S)-2,6-dioxooxan-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S)-2,6-dioxooxan-3-yl]benzamide is a chemical compound with a unique structure that includes a benzamide moiety and a 2,6-dioxooxan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium and organomagnesium reagents, which can undergo nucleophilic acyl substitution reactions with amides under harsh conditions . Lithium diisopropylamide (LDA) is also used for direct alkylation of benzamides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can produce α-sulfenylated ketones .
Wissenschaftliche Forschungsanwendungen
N-[(3S)-2,6-dioxooxan-3-yl]benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Vergleich Mit ähnlichen Verbindungen
N-[(3S)-2,6-dioxooxan-3-yl]benzamide can be compared with other benzamide derivatives, such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide These compounds share similar structural features but may differ in their specific chemical properties and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
630393-88-3 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
N-[(3S)-2,6-dioxooxan-3-yl]benzamide |
InChI |
InChI=1S/C12H11NO4/c14-10-7-6-9(12(16)17-10)13-11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15)/t9-/m0/s1 |
InChI-Schlüssel |
MYBJHWJWVVIFAO-VIFPVBQESA-N |
Isomerische SMILES |
C1CC(=O)OC(=O)[C@H]1NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=O)OC(=O)C1NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)





![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)

![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)

